molecular formula C15H22N2O5 B5822719 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide

4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide

Cat. No.: B5822719
M. Wt: 310.35 g/mol
InChI Key: KNAUBPPLGLJHNQ-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide, also known as DNOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. DNOP belongs to the family of benzamides, which are known for their various biological activities. DNOP has been found to exhibit promising results in the field of neuroscience, particularly in the study of neurotransmitter systems and their role in various physiological and pathological conditions.

Mechanism of Action

4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide acts by inhibiting the uptake of monoamines into vesicles, leading to a decrease in the release of these neurotransmitters into the synaptic cleft. This results in a decrease in the activity of the monoaminergic system and can affect various physiological processes such as mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to affect various physiological processes such as locomotor activity, anxiety, depression, and addiction. In animal studies, this compound has been shown to decrease locomotor activity and increase anxiety-like behavior, suggesting a role in regulating motor and emotional functions. This compound has also been found to decrease the rewarding effects of drugs of abuse, suggesting a potential therapeutic role in addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide in laboratory experiments is its selectivity for VMAT2, which allows for the modulation of monoaminergic neurotransmission without affecting other neurotransmitter systems. This allows for a more precise understanding of the role of monoamines in various physiological and pathological conditions. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for research on 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide, including its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been found to have anti-inflammatory and neuroprotective effects, suggesting a potential role in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to explore the potential therapeutic applications of this compound and to optimize its efficacy and safety for clinical use.
Conclusion:
This compound is a promising compound with potential applications in the field of neuroscience and medicine. Its selectivity for VMAT2 allows for the modulation of monoaminergic neurotransmission and its potential therapeutic applications in various neurological and psychiatric disorders make it a promising candidate for further research. However, further research is needed to optimize its efficacy and safety for clinical use.

Synthesis Methods

4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide can be synthesized using a multi-step process, starting with the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with propionyl chloride to form 2-nitro-4,5-dimethoxy-N-propionylbenzamide. This intermediate is then reacted with propylmagnesium bromide to form the final product, this compound. The synthesis of this compound requires expertise in organic chemistry and should be performed under controlled laboratory conditions to ensure safety and purity of the compound.

Scientific Research Applications

4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide has been widely used in the field of neuroscience to study the role of neurotransmitter systems in various physiological and pathological conditions. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into vesicles for release into the synaptic cleft. By inhibiting VMAT2, this compound can modulate the release of these neurotransmitters and affect various physiological processes.

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-5-7-16(8-6-2)15(18)11-9-13(21-3)14(22-4)10-12(11)17(19)20/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAUBPPLGLJHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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